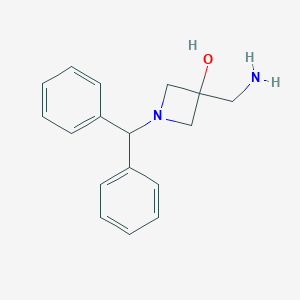
3-(Aminomethyl)-1-benzhydrylazetidin-3-OL
Descripción general
Descripción
The compound “3-(Aminomethyl)-1-benzhydrylazetidin-3-OL” is an organic compound containing an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The “benzhydryl” part suggests the presence of a diphenylmethane structure, and the “aminomethyl” and “OL” parts indicate the presence of an amino (-NH2) and a hydroxyl (-OH) group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the azetidine ring, the benzhydryl group, and the functional groups (amino and hydroxyl). The presence of these groups would influence the compound’s reactivity and interactions .Chemical Reactions Analysis
Amines, like the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids . The hydroxyl group can also participate in reactions such as esterification .Mecanismo De Acción
Target of Action
It is known to interact with nitric oxide synthases, including endothelial, inducible, and brain . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
It is suggested that it may interact with its targets, leading to changes in the production of nitric oxide
Biochemical Pathways
Given its interaction with nitric oxide synthases, it is plausible that it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including neurotransmission, immune response, and regulation of cell death.
Result of Action
Given its potential interaction with nitric oxide synthases, it may influence the production of nitric oxide and thereby affect various cellular processes regulated by nitric oxide .
Safety and Hazards
Propiedades
IUPAC Name |
3-(aminomethyl)-1-benzhydrylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPZJYCMNLIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609327 | |
| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-benzhydrylazetidin-3-OL | |
CAS RN |
151097-26-6 | |
| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

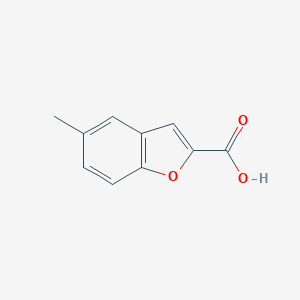
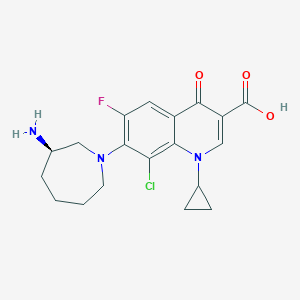
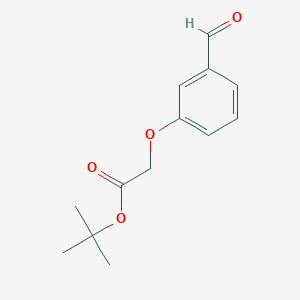
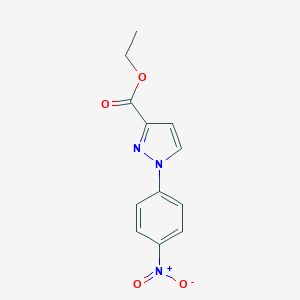


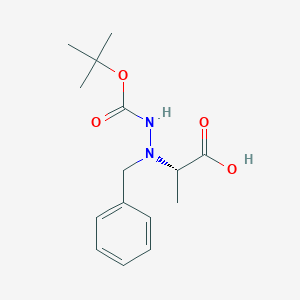
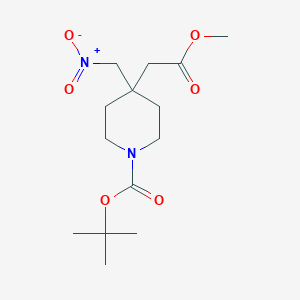
![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

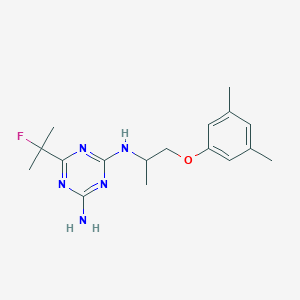

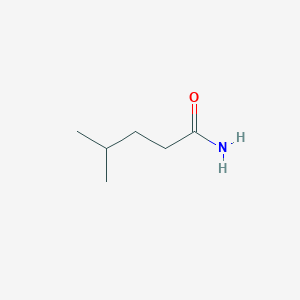
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)